molecular formula C12H15ClN2O2 B13478995 Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate

Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate

Cat. No.: B13478995
M. Wt: 254.71 g/mol
InChI Key: SVEYLIJMWPIFQK-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: is a chemical compound with a complex structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridine core and subsequent functionalization. Common reagents used in the synthesis include chlorinating agents and tert-butyl esters. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development .

Medicine: In medicine, tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is investigated for its potential therapeutic effects. It may be used in the development of new treatments for diseases such as cancer and infectious diseases .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • tert-Butyl 2-chloro-4-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • tert-Butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Comparison: While these compounds share a similar core structure, tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific functional groups and substitution pattern. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl 4-chloro-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-6-8-9(13)4-5-14-10(8)7-15/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEYLIJMWPIFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CN=C2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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